2-(2-acetamidothiazol-4-yl)-N-(2-methoxybenzyl)acetamide
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Overview
Description
2-(2-acetamido-1,3-thiazol-4-yl)-N-[(2-methoxyphenyl)methyl]acetamide is a complex organic compound that features a thiazole ring, an acetamido group, and a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-acetamido-1,3-thiazol-4-yl)-N-[(2-methoxyphenyl)methyl]acetamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the formation of the thiazole ring through a multi-component reaction involving ketones, aldehydes, ammonium salts, and elemental sulfur under metal-free conditions . The acetamido group can be introduced via acylation reactions, while the methoxyphenyl moiety can be attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-acetamido-1,3-thiazol-4-yl)-N-[(2-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-(2-acetamido-1,3-thiazol-4-yl)-N-[(2-methoxyphenyl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-acetamido-1,3-thiazol-4-yl)-N-[(2-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The thiazole ring and acetamido group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxyphenyl moiety can enhance the compound’s binding affinity and specificity. These interactions can result in various biological effects, such as antimicrobial activity or modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-aminothiazol-4-yl) acetic acid hydrochloride
- 2-(2-aminothiazol-4-yl)acetamide
- 2-(2-aminothiazol-4-yl)-N-[(2-methoxyphenyl)methyl]acetamide
Uniqueness
2-(2-acetamido-1,3-thiazol-4-yl)-N-[(2-methoxyphenyl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H17N3O3S |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-[(2-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C15H17N3O3S/c1-10(19)17-15-18-12(9-22-15)7-14(20)16-8-11-5-3-4-6-13(11)21-2/h3-6,9H,7-8H2,1-2H3,(H,16,20)(H,17,18,19) |
InChI Key |
PTOGCMNNESXQNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=CC=C2OC |
Origin of Product |
United States |
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